REACTION_CXSMILES
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C([Zn][CH2:4][CH3:5])C.[Br:6][C:7]1[CH:8]=[CH:9][C:10](I)=[C:11]([CH:16]=1)[C:12]([O:14][CH3:15])=[O:13]>Cl>[Br:6][C:7]1[CH:8]=[CH:9][C:10]([CH2:4][CH3:5])=[C:11]([CH:16]=1)[C:12]([O:14][CH3:15])=[O:13]
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Name
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|
Quantity
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3050 mL
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Type
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reactant
|
Smiles
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C(C)[Zn]CC
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Name
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|
Quantity
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1876 g
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Type
|
reactant
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Smiles
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BrC=1C=CC(=C(C(=O)OC)C1)I
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Name
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(1,1′-bis(diphenylphosphino)ferrocene)palladium(II) chloride
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Quantity
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40 g
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Type
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reactant
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Smiles
|
|
Name
|
|
Quantity
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10 L
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Type
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solvent
|
Smiles
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Cl
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Control Type
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UNSPECIFIED
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Setpoint
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62.5 (± 2.5) °C
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Type
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CUSTOM
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Details
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stir for an additional 2 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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cool to 10-15° C.
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Type
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CUSTOM
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Details
|
Separate the phases
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Type
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EXTRACTION
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Details
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extract the aqueous layer with methyl-tert-butyl ether (2×10 L)
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Type
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WASH
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Details
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wash with saturated aqueous sodium chloride
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Type
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DRY_WITH_MATERIAL
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Details
|
dry over sodium sulfate
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Type
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FILTRATION
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Details
|
filter
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Type
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CUSTOM
|
Details
|
evaporate under reduced pressure
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Type
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DISSOLUTION
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Details
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Dissolve in ethyl acetate (400 mL)
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Type
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ADDITION
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Details
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add petroleum ether (8 L)
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Type
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WAIT
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Details
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let stand at 15-20° C. for 16 hours
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Duration
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16 h
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Type
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FILTRATION
|
Details
|
filter through a pad of silica gel
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Type
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WASH
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Details
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wash with ethyl acetate/petroleum ether (1:20, 8 L)
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Type
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CUSTOM
|
Details
|
evaporate the filtrate under reduced pressure
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC(=C(C(=O)OC)C1)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1306 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 176.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |